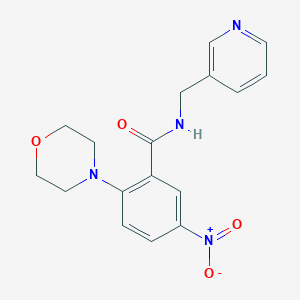![molecular formula C15H15ClN2O3S B4228162 N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228162.png)
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bayer Pharmaceuticals in 1999 as a potential anti-tumor agent. Since then, BAY 43-9006 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway, and VEGFR-2, which is involved in the VEGF signaling pathway. By inhibiting these kinases, N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 disrupts the signaling pathways that are involved in tumor growth and angiogenesis, leading to reduced tumor growth and increased apoptosis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 for lab experiments is its specificity for RAF kinase and VEGFR-2, which makes it a useful tool for studying the MAPK and VEGF signaling pathways. However, its potency and specificity may also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effects.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006, including:
1. Development of more potent and selective inhibitors of RAF kinase and VEGFR-2
2. Investigation of the effects of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 on other signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway
3. Exploration of the potential use of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy
4. Investigation of the potential use of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a valuable tool for scientific research in the field of cancer biology.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF kinase and VEGFR-2. This makes it a promising candidate for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-22(20,21)18-14-5-3-2-4-13(14)15(19)17-10-11-6-8-12(16)9-7-11/h2-9,18H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJBPAVRMUQURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [1-({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4228087.png)

![4-(cyclohexylamino)-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4228102.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B4228103.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228111.png)
![N-cyclohexyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4228114.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4228122.png)
![3,6-dichloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4228125.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4228131.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228137.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4228139.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4228145.png)
![ethyl 4-amino-2-{[1-(anilinocarbonyl)propyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4228150.png)
![3,4-dichloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B4228168.png)